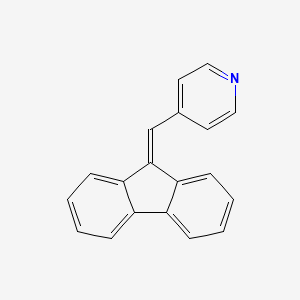

4-Fluoren-9-ylidenemethyl-pyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-芴-9-亚甲基吡啶是一种有机化合物,其分子式为C19H13N。它以吡啶环为特征,在4位被芴亚甲基取代。

准备方法

合成路线和反应条件: 4-芴-9-亚甲基吡啶的合成通常涉及芴酮与吡啶在特定条件下的反应。一种常见的方法包括使用碳酸钾等碱在二甲基甲酰胺等溶剂中进行反应。 该反应在升高的温度下进行,以促进所需产物的形成 .

工业生产方法: 4-芴-9-亚甲基吡啶的工业生产可能涉及类似的合成路线,但规模更大。 该工艺将针对产率和纯度进行优化,通常涉及连续流动反应器和先进的纯化技术,以确保化合物符合工业标准 .

化学反应分析

反应类型: 4-芴-9-亚甲基吡啶会发生各种化学反应,包括:

氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂氧化。

还原: 还原反应可以在钯催化剂存在下使用氢气进行。

常用试剂和条件:

氧化: 酸性介质中的高锰酸钾。

还原: 以碳载钯为催化剂的氢气。

取代: 使用溴或氯在催化剂存在下的卤化.

主要产物:

氧化: 芴酮衍生物。

还原: 芴甲基吡啶。

取代: 4-芴-9-亚甲基吡啶的卤代衍生物.

科学研究应用

Optoelectronic Applications

Aggregation-Induced Emission Enhancement

One of the most notable applications of 4-Fluoren-9-ylidenemethyl-pyridine is its use in optoelectronic devices. The compound exhibits aggregation-induced emission (AIE) characteristics, which enhance its luminescent properties when molecules aggregate. This feature is particularly valuable in developing new materials for organic light-emitting diodes (OLEDs) and sensors .

Mechanofluorochromism

Research has shown that derivatives of this compound can act as highly-emissive mechanofluorochromic (MFC) materials. For instance, specific derivatives demonstrate a color change in emission upon mechanical stimuli, making them suitable for applications in smart materials that respond to external forces . The ability to revert to their original state after mechanical stress adds to their functionality in practical applications.

Antimicrobial Activity

Biological Activity

this compound and its derivatives have been evaluated for their antimicrobial properties. Studies indicate that these compounds exhibit significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For example, certain synthesized derivatives have shown comparable antimicrobial activity to standard antibiotics at specific concentrations .

Potential in Drug Development

The compound's structure allows for modifications that enhance its biological activity. Research into its derivatives has revealed promising results in terms of cytotoxicity and antiviral properties, suggesting potential applications in pharmaceuticals and therapeutic agents .

Functional Materials

Stimuli-Responsive Materials

The unique structural features of this compound make it an excellent candidate for use in stimuli-responsive materials. Its ability to undergo phase transitions under temperature and mechanical stimuli has been documented, indicating potential uses in smart coatings , sensors , and other advanced material applications .

Summary Table of Applications

Case Study 1: Mechanofluorochromic Properties

A study published in Dyes and Pigments highlighted the synthesis of derivatives exhibiting MFC properties. The research demonstrated that the photoluminescence quantum yield of these compounds significantly increased when subjected to mechanical stress, showcasing their potential for applications where visual feedback is essential .

Case Study 2: Antimicrobial Efficacy

In another study focused on the biological activity of fluorenyl derivatives, it was found that certain compounds derived from this compound showed remarkable antimicrobial activity against both Gram-positive and Gram-negative bacteria. This work suggests a pathway for developing new antimicrobial agents based on this compound's structure .

作用机制

4-芴-9-亚甲基吡啶的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与酶或受体结合,改变其活性,并导致各种生物学效应。 所涉及的确切途径取决于特定的应用和靶分子 .

类似化合物:

- 4-芴-9-亚甲基苯

- 4-芴-9-亚甲基噻吩

- 4-芴-9-亚甲基呋喃

比较: 4-芴-9-亚甲基吡啶由于存在吡啶环而独一无二,与它的类似物相比,它赋予了不同的电子性质。 例如,吡啶环中的氮原子可以参与氢键,使其在生物系统中更通用 .

相似化合物的比较

- 4-Fluoren-9-ylidenemethyl-benzene

- 4-Fluoren-9-ylidenemethyl-thiophene

- 4-Fluoren-9-ylidenemethyl-furan

Comparison: 4-Fluoren-9-ylidenemethyl-pyridine is unique due to the presence of the pyridine ring, which imparts different electronic properties compared to its analogsFor example, the nitrogen atom in the pyridine ring can participate in hydrogen bonding, making it more versatile in biological systems .

属性

分子式 |

C19H13N |

|---|---|

分子量 |

255.3 g/mol |

IUPAC 名称 |

4-(fluoren-9-ylidenemethyl)pyridine |

InChI |

InChI=1S/C19H13N/c1-3-7-17-15(5-1)16-6-2-4-8-18(16)19(17)13-14-9-11-20-12-10-14/h1-13H |

InChI 键 |

YVNXZDHQCSSQMR-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC=NC=C4 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。